molecular formula C18H12ClFN4O B12352912 5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine

5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine

Cat. No.: B12352912
M. Wt: 354.8 g/mol
InChI Key: HHHKTCQEUDDRFB-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aminobenzophenone derivative.

    Cyclization: The aminobenzophenone undergoes cyclization to form the benzodiazepine core structure.

    Functional Group Modifications: Subsequent reactions introduce the 2-chlorophenyl, 7-fluoro, 8-methoxy, and 3-methyl substituents.

Industrial Production Methods

Industrial production methods for benzodiazepines often utilize continuous flow chemistry, which allows for efficient and scalable synthesis. This approach involves the use of microreactors and automated systems to control reaction conditions precisely, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) A receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a reduction in neuronal excitability, which underlies the compound’s anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

    Midazolam: Known for its sedative and hypnotic properties.

Uniqueness

5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 7-fluoro and 8-methoxy groups, in particular, may influence its binding affinity and efficacy at the GABA A receptor .

Properties

Molecular Formula

C18H12ClFN4O

Molecular Weight

354.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine

InChI

InChI=1S/C18H12ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3

InChI Key

HHHKTCQEUDDRFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC)N=N1

Origin of Product

United States

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